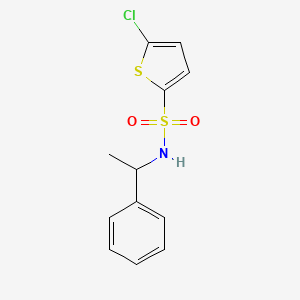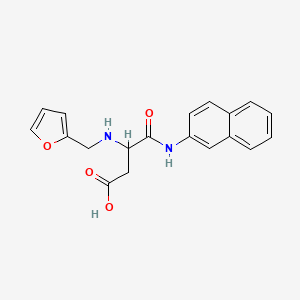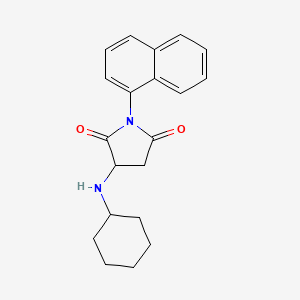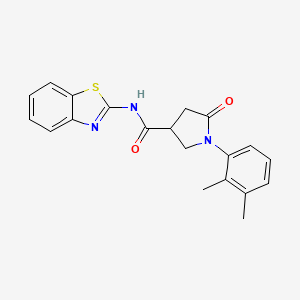
5-chloro-N-(1-phenylethyl)-2-thiophenesulfonamide
Übersicht
Beschreibung
5-chloro-N-(1-phenylethyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPTES, and it belongs to the class of sulfonamide compounds. The chemical structure of CPTES comprises a thiophene ring, a sulfonamide group, and a phenethyl group.
Wirkmechanismus
The mechanism of action of CPTES involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division and cell motility. CPTES binds to the colchicine binding site on tubulin, which leads to the disruption of microtubule dynamics. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPTES has been shown to have several biochemical and physiological effects. In cancer cells, CPTES induces cell cycle arrest, apoptosis, and autophagy. CPTES also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, CPTES has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPTES in lab experiments is its high potency. CPTES has been shown to be effective at low concentrations, which reduces the amount of compound required for experiments. Another advantage is its selectivity for cancer cells. CPTES has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
One of the limitations of using CPTES in lab experiments is its solubility. CPTES is poorly soluble in water, which can make it challenging to prepare solutions for experiments. Another limitation is its stability. CPTES is sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for research on CPTES. One area of research is the development of new analogs of CPTES with improved solubility and stability. Another area of research is the investigation of the potential use of CPTES in combination with other anticancer agents to enhance its efficacy. In addition, further research is needed to understand the mechanism of action of CPTES in cancer cells and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, CPTES is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. The synthesis of CPTES involves the reaction between 5-chloro-2-thiophenesulfonyl chloride and phenethylamine. CPTES inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. CPTES also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. While CPTES has several advantages, such as high potency and selectivity for cancer cells, it also has limitations, such as poor solubility and stability. Future research on CPTES should focus on the development of new analogs, investigation of combination therapy, and understanding the mechanism of action in cancer cells and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
CPTES has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anticancer properties. CPTES has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of CPTES involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest.
Another area of research is the potential use of CPTES as an anti-inflammatory agent. CPTES has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2. This suggests that CPTES may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-phenylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9(10-5-3-2-4-6-10)14-18(15,16)12-8-7-11(13)17-12/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGANZZYWWSKYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072422.png)
![N-(sec-butyl)-2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4072426.png)
![N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4072428.png)
![N-cyclohexyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072436.png)
![N-(sec-butyl)-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4072437.png)
![2-[(4-fluorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4072442.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4072445.png)
![5-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4072472.png)
![N-allyl-2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072476.png)


![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4072490.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-phenylethyl)piperidine](/img/structure/B4072500.png)